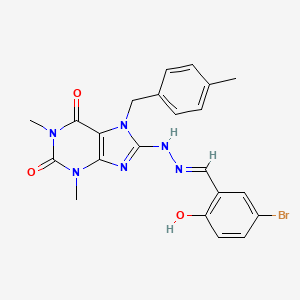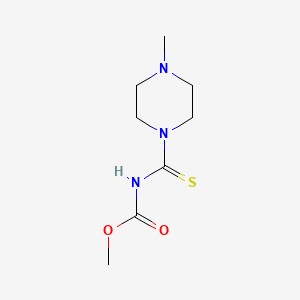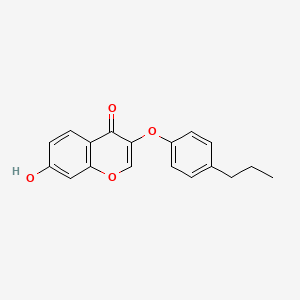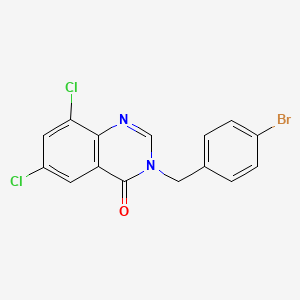![molecular formula C17H17N5OS B11981482 2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide](/img/structure/B11981482.png)
2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide is a chemical compound characterized by its unique structure, which includes a tetraazole ring and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting 2,5-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Thioether Formation: The tetraazole derivative is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the thioether linkage.
Acetamide Formation: Finally, the thioether derivative is reacted with phenylacetyl chloride in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetraazole ring and thioether linkage play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-N-isopropyl-N-phenylacetamide
- 2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-N-(2-methylphenyl)acetamide
- 2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-N-(4-methylphenyl)acetamide
Uniqueness
2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide is unique due to its specific combination of a tetraazole ring and a thioether linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as discussed above.
Properties
Molecular Formula |
C17H17N5OS |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C17H17N5OS/c1-12-8-9-13(2)15(10-12)22-17(19-20-21-22)24-11-16(23)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,23) |
InChI Key |
FLNNQVFOMIBNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromo-2-(3,4-dimethoxyphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11981403.png)
![7,9-Dichloro-5-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11981406.png)







![3-(4-bromophenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11981447.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11981456.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11981469.png)
![4-{(1E)-1-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11981485.png)
